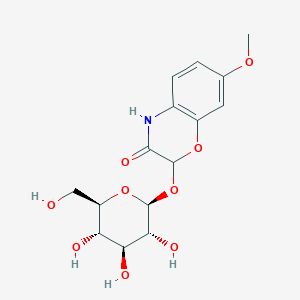

HMBOA D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

HMBOA D-glucoside is synthesized by the glucosylation of DIBOA (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one) at the 2-position . The glucosylation process involves the use of UDP-glucosyltransferases, specifically BX8 and BX9, which catalyze the transfer of a glucose moiety to DIBOA . The resulting glucoside is then further modified by hydroxylation at the C-7 position, catalyzed by the enzyme BX6 .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from plant tissues. The process includes the cultivation of plants rich in benzoxazinoids, followed by the extraction of the glucosides using solvents such as methanol or ethanol. The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

HMBOA D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the release of the aglycone HMBOA (2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) and glucose . Oxidation reactions can further modify the aglycone, leading to the formation of various oxidation products.

Common Reagents and Conditions

Common reagents used in the hydrolysis of this compound include acids or enzymes such as β-glucosidase. Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed

The major products formed from the hydrolysis of this compound are HMBOA and glucose . Oxidation of HMBOA can lead to the formation of various oxidation products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Model Compound for Glucosylation Studies

- HMBOA D-glucoside serves as a model compound to investigate glucosylation reactions. Its structure allows researchers to study the enzymatic processes involved in the biosynthesis of benzoxazinoids, which are important for plant defense mechanisms .

Chemical Reactions

- The compound undergoes various chemical transformations, including hydrolysis, oxidation, and reduction. For instance, hydrolysis releases HMBOA and glucose, which can be further studied for their biological activities .

Biological Applications

Plant Defense Mechanism

- This compound plays a crucial role in plant defense against herbivores. It is part of the benzoxazinoid family that plants use to deter insect feeding and protect themselves from pathogens .

Allelopathic Properties

- Research has shown that this compound exhibits allelopathic effects, which can inhibit the growth of neighboring plants. This property is being explored for its potential use in sustainable agriculture as a natural herbicide .

Medical Applications

Health Benefits of Benzoxazinoids

- There is ongoing research into the health benefits of compounds like this compound found in whole-grain foods. These compounds may have antioxidant properties and contribute to human health by reducing inflammation and oxidative stress .

Industrial Applications

Sustainable Agriculture

- The potential use of this compound as a natural herbicide is being investigated. Its allelopathic properties could lead to environmentally friendly agricultural practices that reduce reliance on synthetic herbicides .

Case Studies

- Benzoxazinoid Biosynthesis in Maize

- Detoxification Mechanisms

Mechanism of Action

HMBOA D-glucoside exerts its effects primarily through its role in plant defense. When plant tissues are damaged, this compound is hydrolyzed to release HMBOA and glucose . HMBOA then acts as an allelochemical, inhibiting the growth of neighboring plants and providing a competitive advantage to the producing plant . The molecular targets and pathways involved in this process include the inhibition of root growth and disruption of cellular processes in competing plants.

Comparison with Similar Compounds

Compared to these similar compounds, HMBOA D-glucoside is unique due to its specific glucosylation pattern and the presence of a methoxy group at the C-7 position . This structural uniqueness contributes to its distinct biological activities and roles in plant defense.

List of Similar Compounds

- DIBOA D-glucoside (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)

- DIMBOA D-glucoside (2,4-dihydroxy-7-methoxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)

- HBOA (2-hydroxy-2H-1,4-benzoxazin-3(4H)-one)

Q & A

Basic Research Questions

Q. How can researchers identify HMBOA D-glucoside in plant extracts using analytical techniques?

- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with a methanol-based solvent system, as methanol has shown optimal extraction efficiency for similar glucosides (e.g., Orcinol-β-D-glucoside). Retention times around 20 minutes under standardized conditions can aid identification . Confirm structural integrity using ¹³C NMR spectroscopy, referencing spectral data for analogous compounds (e.g., protocatechuic acid-4-O-β-D-glucoside) .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Use antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) assays, to screen against fungal (e.g., Candida spp.) and bacterial strains (e.g., Staphylococcus aureus). Compare results to positive controls (e.g., fluconazole) and validate statistical significance via ANOVA followed by Tukey’s post-hoc test . For antioxidant activity, employ DPPH or ABTS radical scavenging assays, ensuring standardized protocols to minimize variability .

Q. What methodologies ensure accurate quantification of this compound in complex matrices?

- Methodological Answer : Optimize extraction using 100% methanol for higher yields, as demonstrated for structurally related glucosides . Calibrate HPLC with a reference standard and use internal standards (e.g., kaempferol glucosides) to account for matrix effects. Validate precision via triplicate runs and report relative standard deviations (RSD) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies on this compound?

- Methodological Answer : Conduct meta-analysis by comparing experimental variables such as solvent polarity, extraction duration, and microbial strain susceptibility. For example, methanol extracts may yield higher bioactivity than aqueous extracts due to better solubility of glucosides . Address statistical inconsistencies by applying rigorous criteria (e.g., p < 0.05, effect size calculations) and transparently reporting raw data .

Q. What strategies optimize the synthetic production of this compound for mechanistic studies?

- Methodological Answer : Utilize regioselective glycosylation reactions, employing β-D-glucosyl donors under mild acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Validate purity (>98%) via HPLC and mass spectrometry, referencing protocols for syringetin-3-O-β-D-glucoside synthesis .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition studies) with in silico approaches such as molecular docking to predict binding affinities to target proteins (e.g., fungal cytochrome P450). Cross-validate findings using gene expression profiling (e.g., RNA-seq) in model organisms to identify pathways modulated by the compound .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability and incorporate prior data on structurally similar glucosides. Report 95% confidence intervals to enhance reproducibility .

Properties

CAS No. |

17622-26-3 |

|---|---|

Molecular Formula |

C15H19NO9 |

Molecular Weight |

357.31 g/mol |

IUPAC Name |

7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21) |

InChI Key |

PMBZSEOAOIYRMW-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |

melting_point |

250 - 251 °C |

physical_description |

Solid |

Synonyms |

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.